9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one

Scaffold differentiation Regioisomerism Heterocyclic chemistry

9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one (molecular formula C11H7NOS, exact mass 201.024835 g/mol) is a fused N,S-heterocyclic scaffold bearing a characteristic [2,1-b] angular ring junction with a carbonyl at the 9-position, distinguishing it from regioisomeric [2,1-c] and [1,4] pyrrolobenzothiazine systems. First synthesized and fully characterized by Tafel and Bates in 1992 via an intramolecular Pummerer rearrangement/sulfenylation strategy, the parent compound is obtained as an analytically pure yellow-orange crystalline solid with a melting point of 100–102 °C, recrystallized from EtOAc/hexanes.

Molecular Formula C11H7NOS
Molecular Weight 201.25 g/mol
Cat. No. B8463363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one
Molecular FormulaC11H7NOS
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C=CC=C3S2
InChIInChI=1S/C11H7NOS/c13-11-8-4-1-2-5-9(8)14-10-6-3-7-12(10)11/h1-7H
InChIKeyPWVSBZMBOBCLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one (molecular formula C11H7NOS, exact mass 201.024835 g/mol) is a fused N,S-heterocyclic scaffold bearing a characteristic [2,1-b] angular ring junction with a carbonyl at the 9-position, distinguishing it from regioisomeric [2,1-c] and [1,4] pyrrolobenzothiazine systems [1]. First synthesized and fully characterized by Tafel and Bates in 1992 via an intramolecular Pummerer rearrangement/sulfenylation strategy, the parent compound is obtained as an analytically pure yellow-orange crystalline solid with a melting point of 100–102 °C, recrystallized from EtOAc/hexanes [2]. The compound carries a single MS (GC) spectrum in the Wiley SpectraBase reference collection (InChIKey: PWVSBZMBOBCLIK-UHFFFAOYSA-N), confirming its distinct spectroscopic fingerprint [3]. This compound serves as the unsubstituted parent scaffold for a family of pyrrolobenzothiazinone derivatives amenable to electrophilic derivatization at the C-1 position [2].

Why Generic Pyrrolobenzothiazine Substitution Fails: Ring-Fusion Regiochemistry and Carbonyl Presence Dictate Biological Target Engagement and Synthetic Versatility


The pyrrolobenzothiazine chemical space encompasses multiple regioisomeric scaffolds—[2,1-b][1,3], [2,1-c][1,4], and [1,2,3-de][1,4]—each directing distinct pharmacological profiles. The [2,1-c][1,4]benzothiazine system (C11H9NS, lacking the 9-carbonyl) has been extensively validated as a diltiazem-related calcium channel antagonist scaffold, with specific derivatives (e.g., 8b and 28a) demonstrating nanomolar IC50 values in [3H]nitrendipine radioligand binding assays and clear-cut selectivity for cardiac over vascular tissue [1]. In contrast, the [2,1-b][1,3]benzothiazole system (PBTA, a thiazole rather than thiazine) has emerged as a CENP-E kinesin inhibitor scaffold for targeted cancer therapy [2]. The 9H-pyrrolo[2,1-b][1,3]benzothiazin-9-one scaffold occupies a distinct chemical space: its [2,1-b] fusion pattern, combined with the electrophilic reactivity conferred by the 9-carbonyl and the confirmed C-1 regioselectivity for electrophilic aromatic substitution, enables derivatization pathways inaccessible to either the [2,1-c] calcium antagonist scaffold or the PBTA thiazole system [3]. Substituting one scaffold for another without accounting for these regioisomeric and functional-group differences will lead to divergent biological target engagement, altered synthetic tractability, and non-comparable structure–activity relationships.

9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one: Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Scaffold Identity: [2,1-b]Thiazin-9-one vs. [2,1-c][1,4]Benzothiazine — Molecular Formula, Mass, and Carbonyl Status

9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one is distinguished from its closest regioisomeric analog, 4H-pyrrolo[2,1-c][1,4]benzothiazine, by the presence of a carbonyl at position 9 (thiazin-9-one) and a [2,1-b] angular fusion. This results in a molecular formula of C11H7NOS (exact mass 201.024835 g/mol) versus C11H9NS (MW 187.26 g/mol) for the [2,1-c][1,4] system, a mass difference of +14 Da attributable to the carbonyl oxygen replacing two hydrogen atoms [1]. The carbonyl also imparts distinct solubility and crystallinity: the title compound is isolated as a yellow-orange crystalline solid (mp 100–102 °C from EtOAc/hexanes), whereas the [2,1-c][1,4] system lacking the carbonyl has different physical properties [2]. This carbonyl is not merely a physicochemical modifier; it is essential for the intramolecular Pummerer cyclization that constructs the [2,1-b] scaffold and for the subsequent C-1 electrophilic derivatization chemistry [2].

Scaffold differentiation Regioisomerism Heterocyclic chemistry

Electrophilic Substitution Regioselectivity: Quantitative C-1 Derivatization Yields vs. Uncontrolled Multi-Site Substitution in Comparator Scaffolds

The parent 9H-pyrrolo[2,1-b][1,3]benzothiazin-9-one (6a) undergoes electrophilic aromatic substitution with strong regioselectivity for the C-1 position. Reaction with trifluoroacetic anhydride (TFAA) yields the 1-trifluoroacetyl derivative in 86% isolated yield; Vilsmeier–Haack formylation (POCl3/DMF) gives the 1-formyl derivative in 75% yield; and reaction with acetyl nitrate also proceeds at C-1 [1]. This well-defined C-1 regiochemistry contrasts with the [2,1-c][1,4]benzothiazine calcium antagonist scaffold, where prerequisite pharmacophoric substitution must occur at both C-4 and on the pyrrole ring simultaneously for calcium channel-blocking activity, as established by Campiani et al. across a 26-compound SAR series [2]. The target scaffold's single-site C-1 reactivity simplifies structure–activity relationship exploration and enables modular library synthesis with predictable regiochemical outcomes, whereas the [2,1-c] system requires multi-site optimization for target engagement [2].

Electrophilic aromatic substitution Regioselectivity C-1 derivatization

Synthetic Route Efficiency: 6-Step, 45% Overall Yield vs. Multi-Step Routes to Regioisomeric and Ring-Contracted Scaffolds

The title compound (6a) is synthesized in 45% overall yield from thiosalicylic acid over six steps, with the key intramolecular Pummerer sulfenylation step delivering the heterocycle in 88% yield [1]. This route provides direct access to the unsubstituted parent [2,1-b]thiazin-9-one scaffold. In comparison, access to the biologically validated pyrrolo[2,1-b][1,3]benzothiazole (PBTA) CENP-E inhibitor scaffold requires a ring contraction from pre-formed 3-aroylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones under nucleophilic conditions (alkanols, benzylamine, or arylamines), as reported by Tverdokhlebov et al. (2023) [2]. This two-step sequence (construct [2,1-c]thiazine, then contract to [2,1-b]thiazole) introduces additional synthetic steps and atom economy losses not required for the direct [2,1-b]thiazin-9-one scaffold. The X-ray crystallographic confirmation of the [2,1-b]thiazine derivatives—monoclinic, space group P21/c, a = 21.977(1) Å, b = 10.833(1) Å, c = 15.888(1) Å, β = 110.08(1)°—provides unambiguous structural validation for quality control [3].

Synthetic efficiency Pummerer cyclization Process chemistry

Thiazine Ring Reactivity: Distinct Amine-Induced Ring Cleavage vs. Ring Contraction in Comparator [2,1-c] Systems

Pyrrolo[2,1-b][1,3]benzothiazines undergo a characteristic thiazine ring cleavage upon reaction with aliphatic primary amines, yielding 2-[(5-aroyl-3-cyano(or ethoxycarbonyl)-1H-pyrrol-2-yl)thio]-N-alkylbenzamides, as demonstrated by Tverdokhlebov et al. (2008) [1]. This ring-opening reactivity is fundamentally different from the behavior of the regioisomeric pyrrolo[2,1-c][1,4]benzothiazine system, which undergoes nucleophile-induced ring contraction to form pyrrolo[2,1-b][1,3]benzothiazoles (PBTAs) rather than ring-opened thioether-benzamides [2]. The divergent reaction manifold—ring cleavage for [2,1-b]thiazines vs. ring contraction for [2,1-c]thiazines—establishes that the [2,1-b] scaffold provides access to a distinct chemical space of ring-opened, sulfur-retained intermediates (2-(pyrrolylthio)benzamides) that cannot be accessed from the [2,1-c] starting materials [1][2].

Ring cleavage Thiazine reactivity Scaffold transformation

9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one: Evidence-Anchored Research and Industrial Application Scenarios


Medicinal Chemistry: Focused Library Synthesis via C-1 Monofunctionalization

The confirmed C-1 regioselectivity for electrophilic substitution (TFAA 86%, POCl3/DMF 75%, acetyl nitrate) [1] makes 9H-pyrrolo[2,1-b][1,3]benzothiazin-9-one an efficient parent scaffold for constructing focused compound libraries through a single diversification vector. Unlike the [2,1-c][1,4]benzothiazine system, which requires dual-site substitution (C-4 and pyrrole ring) for calcium channel target engagement [2], the [2,1-b]thiazin-9-one scaffold enables parallel synthesis of C-1–modified analogs with predictable regiochemical outcomes. This is particularly relevant for teams exploring novel chemical space distinct from both the diltiazem-related calcium antagonist pharmacophore and the CENP-E inhibitor PBTA chemotype.

Scaffold-Hopping: Accessing Ring-Opened Thioether-Benzamide Chemotypes

The amine-induced thiazine ring cleavage unique to the [2,1-b]thiazine scaffold generates 2-(pyrrolylthio)-N-alkylbenzamides [1], a chemotype inaccessible from [2,1-c]thiazines (which undergo ring contraction to benzothiazoles instead) [2]. This divergent reactivity enables scaffold-hopping strategies where the [2,1-b]thiazin-9-one serves as a latent precursor to sulfur-containing ring-opened intermediates. These intermediates retain the thioether linkage and can be further elaborated, offering a differentiated entry point for fragment-based drug discovery or diversity-oriented synthesis programs seeking novel IP space outside the PBTA and calcium antagonist patent landscapes.

Analytical Reference Standard: Identity Confirmation by Exact Mass and Spectroscopic Fingerprint

With a well-defined exact mass (201.024835 g/mol), a unique InChIKey (PWVSBZMBOBCLIK-UHFFFAOYSA-N), and a single MS (GC) spectrum deposited in the Wiley SpectraBase reference collection [1], 9H-pyrrolo[2,1-b][1,3]benzothiazin-9-one serves as a reliable analytical reference standard for distinguishing the [2,1-b]thiazin-9-one scaffold from its regioisomeric [2,1-c][1,4]benzothiazine (C11H9NS, MW 187.26, no carbonyl) and from the ring-contracted PBTA (C10H7NS) scaffold [2]. The +14 Da mass difference (carbonyl oxygen vs. two hydrogens) provides unambiguous differentiation by LC-MS or HRMS, critical for quality control in procurement and in-house synthetic verification.

Process Chemistry Development: Validated 6-Step Route with Crystallographic Quality Control

The established 6-step synthetic route from thiosalicylic acid (45% overall yield, 88% key cyclization step) [1], combined with the availability of X-ray crystallographic unit cell parameters for [2,1-b]thiazine derivatives (monoclinic P21/c) [2], provides a solid foundation for process chemistry scale-up. The defined melting point (100–102 °C, yellow-orange solid) and crystallization protocol (EtOAc/hexanes) [1] offer straightforward purity assessment endpoints. This scaffold is thus positioned as a scalable intermediate for programs requiring multi-gram quantities of the parent heterocycle for downstream derivatization campaigns.

Quote Request

Request a Quote for 9H-Pyrrolo[2,1-b][1,3]benzothiazin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.